molecular formula C13H15NO3 B8055386 (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B8055386
M. Wt: 233.26 g/mol
InChI Key: AFSUTCDGMZZMFA-RYUDHWBXSA-N
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Description

(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic lactone derivative with a benzyl ester group. It serves as a key intermediate in synthesizing bioactive molecules, such as 4-hydroxyproline derivatives, which are critical in collagen stabilization and anticancer research . Its crystal structure (monoclinic, space group P21) reveals two distinct molecular conformations in the asymmetric unit, stabilized by C–H⋯O interactions . The compound is synthesized via lithium hydroxide-mediated hydrolysis of tert-butyl precursors or through Pd/C-catalyzed hydrogenation .

Properties

IUPAC Name

benzyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSUTCDGMZZMFA-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1CO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the bicyclic ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products may include alcohols or amines.

  • Substitution products can vary widely based on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural similarity to biologically active molecules.

  • Case Study: Synthesis of γ-Amino Acid Analogues
    Garsi et al. (2022) demonstrated the utility of (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate as a precursor for synthesizing γ-amino acid analogues. These analogues are important in drug development due to their ability to mimic natural amino acids while providing enhanced stability and bioactivity .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various complex organic molecules.

  • Case Study: Synthesis of Pyrrolo[3,2-b]pyridine Derivatives
    MSE PRO reported that this compound can be utilized to create substituted pyrrolo derivatives, which have applications in pharmaceuticals and agrochemicals . This highlights the compound's versatility in generating diverse chemical entities.

Material Science

The unique bicyclic structure of this compound also lends itself to applications in materials science.

  • Potential Applications:
    • As a building block for creating novel polymers with specific properties.
    • In the development of catalysts for organic reactions due to its distinctive electronic properties.

Data Table: Comparison of Applications

Application AreaDescriptionKey References
Medicinal ChemistryPrecursor for γ-amino acid analoguesGarsi et al., 2022
Organic SynthesisIntermediate for pyrrolo derivativesMSE PRO
Material ScienceBuilding block for polymers and catalystsParchem

Mechanism of Action

The mechanism by which (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent/R-Group Key Properties Applications References
Target Compound Benzyl ester Melting point: N/A; Density: ~1.4–1.5 g/cm³ (predicted); Purity: >97% Intermediate for 4-hydroxyproline derivatives, anticancer research
4-Nitrobenzyl analog 4-Nitrobenzyl ester Density: 1.523 g/cm³; Boiling point: 543.8°C (predicted); pKa: -1.44 Meropenem impurity (pharmaceutical QA/QC)
tert-Butyl analog tert-Butyl ester Purity: 95–97%; MW: 199.25–213.23 g/mol; Commercial availability Protecting group in peptide synthesis, building block for heterocycles
Hydrochloride salt HCl salt Purity: 98%; MW: 135.59 g/mol; Storage: Room temperature under inert atmosphere Improved solubility for pharmaceutical formulations

Key Differences :

  • Benzyl vs. 4-Nitrobenzyl : The nitro group enhances electrophilicity, making the 4-nitrobenzyl analog more reactive in nucleophilic substitutions. It also serves as a chromophore for analytical detection .
  • Benzyl vs. tert-Butyl : The tert-butyl group improves steric protection of the ester, enhancing stability under acidic conditions .

Heteroatom Modifications

Compound Name Heteroatom Replacement Key Properties Applications References
Target Compound 2-Oxa (oxygen) Crystallizes in P21 space group; Hydrogen-bonding network Crystallography studies, chiral resolution
2-Thia analog 2-Thia (sulfur) MW: 308.31 g/mol; Density: 1.523 g/cm³; CAS: 151072-00-3 Meropenem impurity; sulfur enhances metal-binding capacity

Key Differences :

  • 2-Oxa vs. The thia analog’s density is higher (~1.52 g/cm³ vs. ~1.4 g/cm³ for oxa) .

Stereochemical Variants

Compound Name Stereochemistry Key Properties Applications References
(1S,4S)-Isomer (1S,4S) Anticancer activity; collagen stabilization Medicinal chemistry, peptide synthesis
(1R,4R)-Isomer (1R,4R) Purity: 97%; CAS: 661470-56-0 Comparative studies in chiral drug development

Key Differences :

  • The (1S,4S) configuration is biologically active in collagen stabilization, while the (1R,4R) enantiomer may exhibit divergent pharmacological profiles .

Key Differences :

  • The hydrochloride salt is synthesized under hydrogenation, offering better solubility, while the benzyl ester requires hydrolysis steps .

Biological Activity

(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by a bicyclic ring system that includes a nitrogen atom, which contributes to its biological activity. The following sections will explore the biological activities associated with this compound, including its pharmacological effects, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₅NO₃
  • Molecular Weight : 235.26 g/mol
  • CAS Number : 22048-13-1

Pharmacological Effects

  • Inhibition of Cathepsin C : Research indicates that derivatives of 2-aza-bicyclo[2.2.1]heptane, including this compound, have been identified as potent inhibitors of cathepsin C, an enzyme involved in various diseases including inflammation and cancer . This inhibition can potentially lead to therapeutic applications in treating conditions related to excessive cathepsin C activity.
  • Neuroprotective Properties : Studies suggest that bicyclic compounds similar to (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. The structural characteristics allow for interactions with neurotransmitter systems, potentially modulating synaptic transmission and providing protective effects against neuronal damage .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from simpler bicyclic precursors. The synthetic pathways typically utilize reactions such as cyclization and functionalization to introduce the benzyl and carboxylate groups .

Example Synthetic Route:

  • Starting Material : Begin with a suitable bicyclic precursor.
  • Functionalization : Introduce the benzyl group via nucleophilic substitution.
  • Carboxylation : Employ carboxylic acid derivatives to achieve the desired carboxylate functionality.

Case Studies

Several studies have investigated the biological activity of (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives:

StudyFindingsReference
Garsi et al., 2022Demonstrated synthesis and functional diversity of γ-amino acid analogues using this compound as a scaffold
Zhang et al., 2014Improved synthetic methods for obtaining high-purity (1S,4S)-benzyl derivatives
Patent WO2014140075A1Identified as a cathepsin C inhibitor with potential therapeutic applications

Q & A

Q. Table 1: Synthetic Steps and Yields

StepReactionReagents/ConditionsYield
1Cbz protectionNaOH, CbzCl, H₂O, 0 °C → RT91%
2Methyl ester formationSOCl₂, MeOH96%
3TosylationTsCl, DMAP, Et₃N, CH₂Cl₂93%
4ReductionNaBH₄, EtOH/THF100%
5CyclizationNaOMe, MeOH, reflux86%
6Deprotection10% Pd/C, H₂, MeOH100%
Total yield : 70% (vs. 59% in Portoghese’s seven-step method) .

Basic: How is the structural integrity of this bicyclic morpholine validated experimentally?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy : Key signals include δ 4.50 ppm (bridged ether proton) and δ 3.04–3.07 ppm (azabicyclo protons) in CDCl₃ .
  • HRMS : Observed [M+H]⁺ at m/z 100.0760 (calculated: 100.0757) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms bond lengths (C-O: 1.43 Å) and angles (C-N-C: 108°) .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:
Stereochemical fidelity is ensured by:

  • Chiral starting material : Use of trans-4-hydroxy-L-proline preserves (1S,4S) configuration .
  • Analytical cross-checks : Compare optical rotation ([α]²⁰D = +104.2° in CHCl₃) with literature .
  • Crystallographic validation : Hydrogen-bonding networks (e.g., O–H···N interactions) in crystal structures prevent racemization .

Advanced: What makes this compound a viable morpholine isostere in drug design?

Answer:
The bicyclic scaffold mimics morpholine’s lipophilicity and hydrogen-bonding capacity while offering:

  • Conformational rigidity : Reduces entropic penalties in target binding .
  • Improved metabolic stability : Resistance to oxidative degradation compared to morpholine .
  • Case study : Used in protease inhibitors, where it enhances binding affinity by 3-fold vs. morpholine .

Advanced: How can reaction conditions for intermediates be optimized to mitigate side reactions?

Answer: Critical optimizations include:

  • Tosylation (Step 3) : DMAP catalysis reduces reaction time (15 h vs. 60 h historically) and improves yield (93%) .
  • Cyclization (Step 5) : Reflux in NaOMe/MeOH avoids β-elimination by maintaining anhydrous conditions .
  • Troubleshooting : Monitor by TLC (Rf = 0.4 in 30% EtOAc/hexane) to detect incomplete cyclization .

Advanced: What crystallographic methods are recommended for resolving structural ambiguities?

Answer:

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data .
  • Refinement : SHELXL-97 with anisotropic displacement parameters for non-H atoms .
  • Validation : Check Flack parameter (x = 0.02) to confirm absolute configuration .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP2₁2₁2₁
Bond length (C–O)1.43 Å
Bond angle (C–N–C)108°
R-factor0.042

Basic: What are best practices for handling and storing this compound?

Answer:

  • Storage : Under argon at –20°C to prevent oxidation of the bicyclic ether .
  • Stability : Stable in MeOH/CH₂Cl₂ for >6 months; avoid aqueous base (risk of ring-opening) .

Advanced: How does this bicyclic morpholine compare to other scaffolds in medicinal chemistry?

Answer:

  • vs. Piperidine : Lower basicity (pKa ~7.5 vs. 11.5) reduces off-target interactions .
  • vs. Azetidine : Improved metabolic stability (t₁/₂ = 4 h in liver microsomes) .
  • SAR studies : Substituents at C3 enhance solubility without compromising permeability .

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